molecular formula C13H22O B8412357 10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol

10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol

Cat. No. B8412357
M. Wt: 194.31 g/mol
InChI Key: SLPJFYJCDVWMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

10-ethyl-8-methylspiro[4.5]dec-7-en-4-ol

InChI

InChI=1S/C13H22O/c1-3-11-9-10(2)6-8-13(11)7-4-5-12(13)14/h6,11-12,14H,3-5,7-9H2,1-2H3

InChI Key

SLPJFYJCDVWMOT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=CCC12CCCC2O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one (14 g; 0.073 mol) was dissolved in toluene (60 ml) and reduced using Vitride® in toluene; 40 ml) at 60-70° C. A partial conversion was observed: 22.1% ketones and 67.5% alcohols. Usual work-up (see above), followed by column chromatography on SiO2 (solvent: hexane/MTBE: 9/1) afforded 95.6% pure desired product, as a mixture of isomers.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95.6%

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